CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester
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Overview
Description
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester is a complex organic compound that belongs to the class of carbamic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester typically involves multi-step organic reactions. The process may include:
Formation of the carbamic acid derivative: This can be achieved by reacting an amine with phosgene or its derivatives.
Introduction of the ester group: This step involves esterification, where the carbamic acid derivative is reacted with an alcohol in the presence of a catalyst.
Chlorination and methoxylation: Specific reagents and conditions are used to introduce the chlorophenyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester has various scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of agrochemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through covalent or non-covalent binding.
Receptors: Binding to receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar structures but different substituents.
Urea derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Further research and development may uncover new applications and enhance our understanding of its properties and mechanisms.
Properties
Molecular Formula |
C22H27ClN2O4 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19-/m1/s1 |
InChI Key |
YPDJYHHMLFUEEX-AUUYWEPGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H](C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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